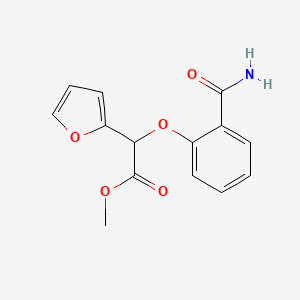![molecular formula C21H45N9O B12681824 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol CAS No. 93940-99-9](/img/structure/B12681824.png)
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol is a complex organic compound with the molecular formula C21H45N9O. It is known for its unique structure, which includes multiple amino groups and a phenolic core. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol typically involves the reaction of tris(2-aminoethyl)amine with formaldehyde and phenol under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenolic core can participate in redox reactions, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: A simpler analog with fewer amino groups.
2,4,6-Tris(dimethylaminomethyl)phenol: A related compound with dimethylamino groups instead of aminoethyl groups.
Uniqueness
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol is unique due to its multiple amino groups and phenolic core, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
93940-99-9 |
|---|---|
Molekularformel |
C21H45N9O |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2,4,6-tris[[2-(2-aminoethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H45N9O/c22-1-4-25-7-10-28-15-18-13-19(16-29-11-8-26-5-2-23)21(31)20(14-18)17-30-12-9-27-6-3-24/h13-14,25-31H,1-12,15-17,22-24H2 |
InChI-Schlüssel |
UFHKHWHPROUYJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CNCCNCCN)O)CNCCNCCN)CNCCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


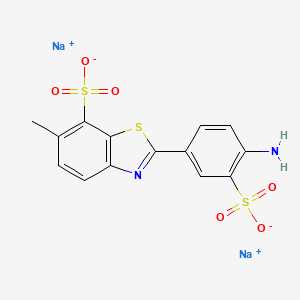
![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
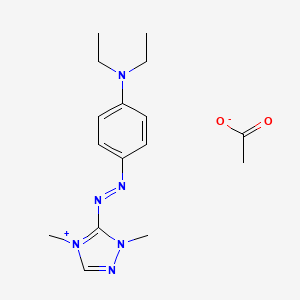
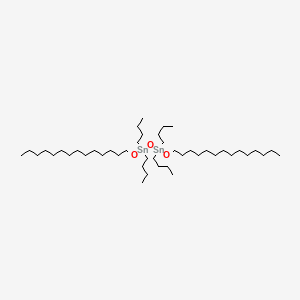
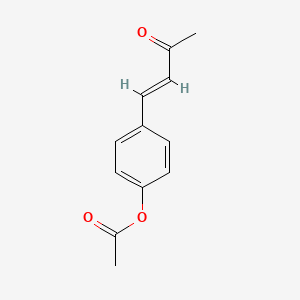
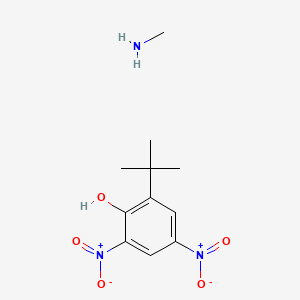
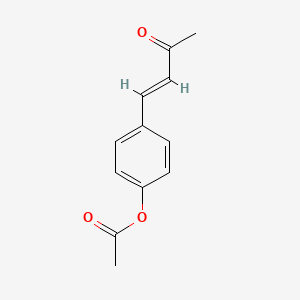
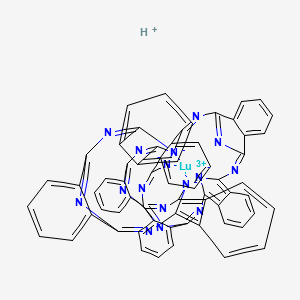
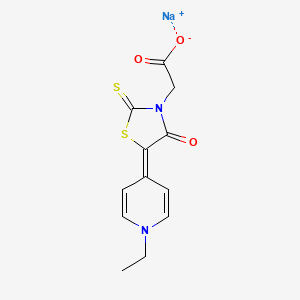

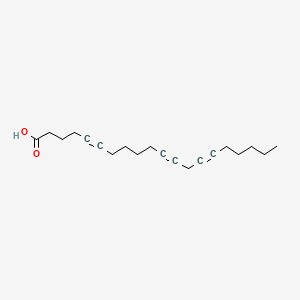
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
